molecular formula C10H9BrClNO B1598312 5-bromo-2-chloro-N-cyclopropylbenzamide CAS No. 669734-35-4

5-bromo-2-chloro-N-cyclopropylbenzamide

Cat. No. B1598312
M. Wt: 274.54 g/mol
InChI Key: HVXQTKXSRJBMDT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H9BrClNO. It has a molecular weight of 274.54 g/mol . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-cyclopropylbenzamide involves several stages. The crude amine is used directly in the next step. The first stage involves the reaction with dimethylsulfide borane complex in tetrahydrofuran at 20℃ for 2 hours under heating/reflux conditions. The second stage involves the reaction with hydrogen chloride in water at 20℃ for 1 hour under heating/reflux conditions. The third stage involves the reaction with sodium hydroxide in water at 20℃ .


Molecular Structure Analysis

The InChI code for 5-bromo-2-chloro-N-cyclopropylbenzamide is 1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14). The InChI key is HVXQTKXSRJBMDT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-cyclopropylbenzamide is a solid substance at room temperature. It has a molecular weight of 274.54 g/mol .

Scientific Research Applications

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

5-Bromo-2-chloro-N-cyclopropylbenzamide and its analogues have been evaluated for their role in Gene-Directed Enzyme Prodrug Therapy (GDEPT). This therapeutic approach involves the use of prodrugs activated by specific enzymes expressed in genetically modified cells. One study explored nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide for their cytotoxicity in engineered cell lines expressing Escherichia coli nitroreductase (NR). These compounds demonstrated significant potential as superior prodrugs for GDEPT, showcasing enhanced potency and better bystander effects (Friedlos et al., 1997).

Carbonic Anhydrase Inhibition

Research on cyclopropylcarboxylic acids and esters incorporating bromophenol moieties has revealed their effectiveness as inhibitors of the carbonic anhydrase enzyme. This enzyme plays a crucial role in various physiological processes, and its inhibition can have significant therapeutic implications. The study found that these compounds exhibited excellent inhibitory effects in the low nanomolar range, making them potential candidates for medical applications (Boztaş et al., 2015).

Photosynthesis Inhibition

Compounds related to 5-bromo-2-chloro-N-cyclopropylbenzamide, like 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been studied for their ability to inhibit photosynthetic electron transport (PET). These compounds have shown varying degrees of effectiveness in inhibiting PET, and their activity depends on their lipophilicity and the electronic properties of substituents. These findings are significant for understanding the interactions of such compounds with the photosynthetic apparatus (Kráľová et al., 2013).

Drug Development and Pharmacology

Further studies have explored the potential of derivatives of 5-bromo-2-chloro-N-cyclopropylbenzamide in drug development and pharmacology. For instance, the synthesis and investigation of glibenclamide analogues, which involve substitutions on the benzamide ring, have been conducted to evaluate their hypoglycemic and hypolipidemic activities. Such research contributes to the development of new drugs for treating conditions like diabetes (Ahmadi et al., 2014).

Safety And Hazards

The safety information for 5-bromo-2-chloro-N-cyclopropylbenzamide includes several hazard statements: H302-H312-H332, which indicate harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

5-bromo-2-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXQTKXSRJBMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406570
Record name 5-bromo-2-chloro-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-cyclopropylbenzamide

CAS RN

669734-35-4
Record name 5-bromo-2-chloro-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a toluene solution (1 M) of 5-bromo-2-chlorobenzoic acid (1 eq.) and DMF (1.2 eq.) was added at 0° C. oxalyl chloride (1.2 eq.) dropwise over 1 h. The resulting solution was stirred at 0° C. for 2 h before the volatiles were removed in vacuo. The resulting residue was taken up in dichloromethane (1 M), cooled to 0° C. and added sequentially cyclopropylamine (1.5 eq.) and Hunig's base (2 eq.) dropwise over 1 h. The resulting suspension was stirred at RT for 18 h. The reaction was quenched with 1 N HCl and extracted with dichloromethane. The combined organic extracts were dried over MgSO4, filtered and the filtrate concentrated in vacuo to ˜⅓ in volume. The resulting white suspension was added an equivalent volume of hexanes and the title compound was isolated via vacuum filtration.
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Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-2-chlorobenzoic acid (17.6 g, 75 mmol) in CH2Cl2 (180 mL) was added oxalyl chloride (7.0 mL, 83 mmol). DMF (8 drops) was added, and the mixture was stirred for 2 h at rt (gas evolution). The mixture was reduced under reduced pressure, and the crude residue was diluted with CH2Cl2 (530 mL). The mixture was cooled to 0° C., and a sol. of cyclopropylamine (5.8 mL, 83 mmol) in CH2Cl2 (45 mL) was added dropwise. The mixture was stirred for 10 min at 0° C., and was allowed to warm to rt. DIPEA (14.3 mL, 84 mmol) was added, and the mixture was stirred for 2 h at rt. The mixture was diluted with more CH2Cl2, and was washed with aq. 10% HCl, water, and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. The residue was triturated with hexane, filtered, and dried under high vacuum to yield the title compound (19.3 g, 94%). LC-MS: tR=0.84 min; ES+: 316.89.
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crude residue
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530 mL
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14.3 mL
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94%

Synthesis routes and methods III

Procedure details

Into a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under N2 were added 5-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) and DMF (3.9 mL, 51.0 mmol) in toluene (80 mL). The sol. was cooled to 0° C., and oxalyl chloride (4.4 mL, 51.0 mmol) was added dropwise over 1 h. The resulting mixture was stirred at 0° C. for 2 h and then the volatiles were removed. The resulting crude reaction mixture was dissolved in CH2Cl2 (100 mL) and cooled to 0° C. in an ice bath. Cyclopropylamine (4.5 mL, 63.7 mmol) was added dropwise over 1 h followed by addition of DIPEA (11.8 mL, 85.0 mmol). The resulting sol. was stirred at rt for 16 h. The reaction mixture was poured into a 1 L separatory funnel containing aq. 1M HCl (600 mL). The mixture was extracted with CH2Cl2 (6×250 mL). The combined org. layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The product was crystallized from hexane/CH2Cl2 and isolated by filtration to give the title compound (8.24 g, 71%).
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10 g
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3.9 mL
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80 mL
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4.4 mL
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4.5 mL
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11.8 mL
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600 mL
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100 mL
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71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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